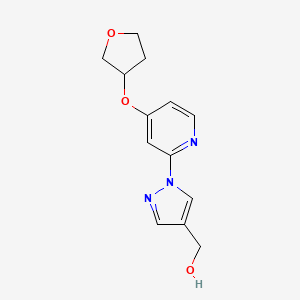
(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol
Vue d'ensemble
Description
“(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol” is a chemical compound that is used in various scientific research . It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results . For detailed information on its reactivity, it would be best to refer to the relevant scientific literature.Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, and boiling point of this compound are not provided in the search results . For detailed property data, it would be best to refer to the material safety data sheet (MSDS) provided by the supplier or the relevant scientific literature .Applications De Recherche Scientifique
Antimicrobial Activity : One study involved the synthesis of a series of compounds structurally related to "(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol". These compounds demonstrated significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Particularly, compounds with a methoxy group showed high antimicrobial efficacy (Kumar et al., 2012).
Structural and Spectral Studies : Another study focused on the synthesis of mononuclear complexes using derivatives of the compound. These complexes were characterized by IR, 1H NMR, and X-ray diffraction studies, providing valuable insights into their structural and spectral properties (Sairem et al., 2012).
Antimycobacterial Activity : A related study synthesized derivatives of nicotinic acid hydrazide, which is structurally similar to the compound . These derivatives exhibited notable antimycobacterial activity, contributing to the understanding of the compound's potential in treating bacterial infections (R.V.Sidhaye et al., 2011).
Photoluminescent Properties : In a study involving the synthesis of new mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine, the photoluminescent properties of the ligand and its complexes were investigated. This research contributes to the understanding of the photophysical characteristics of such compounds (Zhu et al., 2014).
Intramolecular Hydrogen Bonding : Another study revealed the formation of an intramolecular hydrogen bond in a mononuclear complex derived from a compound similar to "(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol". This bond significantly affects the molecule's planarity and may influence its chemical reactivity and interaction with other molecules (Saldías et al., 2020).
Supramolecular Architecture : Research on bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate, structurally related to the compound of interest, revealed a complex supramolecular architecture. This study offers insights into the potential for creating intricate molecular assemblies with these types of compounds (Seredyuk et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
[1-[4-(oxolan-3-yloxy)pyridin-2-yl]pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c17-8-10-6-15-16(7-10)13-5-11(1-3-14-13)19-12-2-4-18-9-12/h1,3,5-7,12,17H,2,4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXWCSIBIOFPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC(=NC=C2)N3C=C(C=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153599 | |
| Record name | 1H-Pyrazole-4-methanol, 1-[4-[(tetrahydro-3-furanyl)oxy]-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol | |
CAS RN |
1429309-39-6 | |
| Record name | 1H-Pyrazole-4-methanol, 1-[4-[(tetrahydro-3-furanyl)oxy]-2-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429309-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-methanol, 1-[4-[(tetrahydro-3-furanyl)oxy]-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)](/img/structure/B1459256.png)
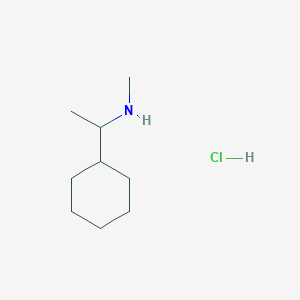

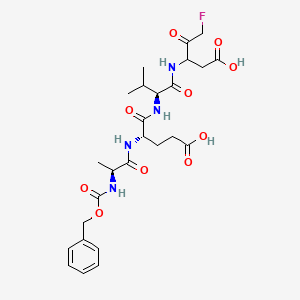
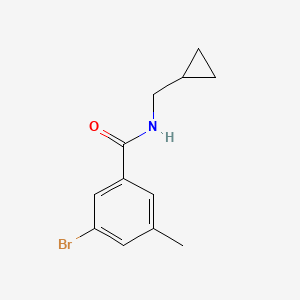

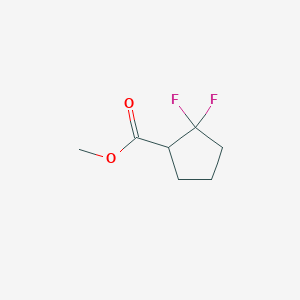

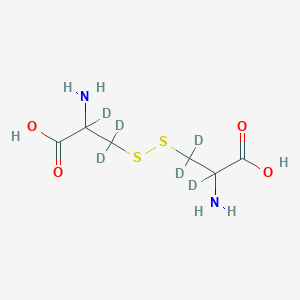
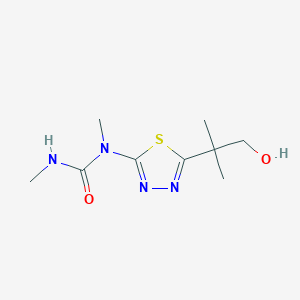
![2-{4-[2-(5-Hydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-propionic acid](/img/structure/B1459273.png)
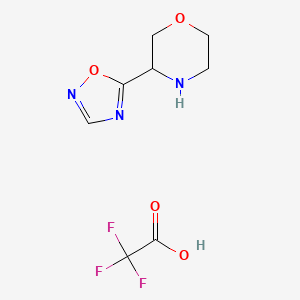
![2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1459276.png)